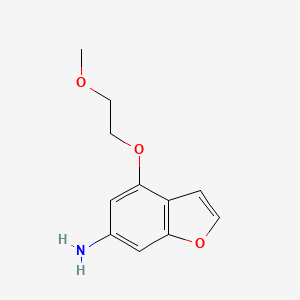

4-(2-Methoxyethoxy)benzofuran-6-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H13NO3 |

|---|---|

Molecular Weight |

207.23 g/mol |

IUPAC Name |

4-(2-methoxyethoxy)-1-benzofuran-6-amine |

InChI |

InChI=1S/C11H13NO3/c1-13-4-5-15-11-7-8(12)6-10-9(11)2-3-14-10/h2-3,6-7H,4-5,12H2,1H3 |

InChI Key |

BVQQWBHDANLVCN-UHFFFAOYSA-N |

Canonical SMILES |

COCCOC1=CC(=CC2=C1C=CO2)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 2 Methoxyethoxy Benzofuran 6 Amine

Retrosynthetic Dissection of 4-(2-Methoxyethoxy)benzofuran-6-amine

A plausible retrosynthetic analysis of this compound suggests several key disconnections to arrive at simpler, commercially available starting materials. The primary disconnection would involve breaking the bonds of the benzofuran (B130515) core, specifically the C-O and C-C bonds that form the furan (B31954) ring.

Another viable retrosynthetic pathway involves disconnecting the C(2)-C(3) bond of the furan ring. This approach could stem from precursors that already contain the phenolic ether and nitro group (a precursor to the amine), which can then undergo cyclization to form the benzofuran structure.

Foundational Approaches to the Benzofuran Ring System Elaboration

The construction of the benzofuran nucleus is the cornerstone of the synthesis of this compound. Several powerful catalytic methods have been developed for this purpose, offering high efficiency and functional group tolerance.

Cyclization Reactions for Benzofuran Nucleus Formation

Copper-catalyzed intramolecular C-O bond formation represents a robust method for the synthesis of benzofurans. nih.govacs.orgnih.gov This approach typically involves the cyclization of a suitably substituted phenol (B47542), often with a leaving group on the ortho substituent that will form the furan ring. For the synthesis of this compound, a potential precursor would be a 2-halophenol derivative that can undergo an intramolecular Ullmann-type coupling. The reaction proceeds via the formation of a copper-phenoxide intermediate, which then undergoes intramolecular cyclization to furnish the benzofuran ring. rsc.orgsemanticscholar.org

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| CuI | 1,10-Phenanthroline | K₂CO₃ | Toluene | 110 | 75-85 |

| Cu₂O | N,N-Dimethylglycine | Cs₂CO₃ | Dioxane | 100 | 70-80 |

| Cu(acac)₂ | None | K₃PO₄ | DMF | 120 | 65-78 |

Table 1: Representative Conditions for Cu-catalyzed Intramolecular C-O Bond Formation

Hypervalent iodine reagents have emerged as powerful tools for oxidative cyclizations to form benzofurans from ortho-alkenylphenols. organic-chemistry.orgresearchgate.netnih.gov This metal-free approach offers mild reaction conditions and avoids the use of toxic heavy metals. The mechanism is believed to involve the initial reaction of the phenol with the hypervalent iodine reagent to form a phenoxyiodonium species, which then undergoes intramolecular cyclization with the adjacent alkenyl group. For the target molecule, a precursor bearing an ortho-alkenyl group on the substituted phenol would be required.

Table 2: Conditions for Hypervalent Iodine-Mediated Oxidative Cyclization

Palladium catalysis has been extensively utilized in benzofuran synthesis, particularly through annulation and cross-coupling strategies. rsc.orgacs.orgresearchgate.net A highly effective method involves a tandem Sonogashira coupling followed by cyclization. acs.orgnih.govsemanticscholar.org This one-pot procedure typically starts with a 2-halophenol and a terminal alkyne. The initial Sonogashira coupling forms a 2-alkynylphenol intermediate, which then undergoes an intramolecular cyclization catalyzed by the same palladium catalyst to yield the benzofuran. This approach is particularly attractive for the synthesis of this compound as it allows for the direct construction of the benzofuran core with the desired substitution pattern.

| Palladium Catalyst | Copper Co-catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| Pd(PPh₃)₂Cl₂ | CuI | PPh₃ | Et₃N | THF | 65 | 85-95 |

| Pd(OAc)₂ | None | XPhos | K₂CO₃ | Toluene | 100 | 80-90 |

| [Pd(η³-C₃H₅)Cl]₂ | None | dppf | Cs₂CO₃ | Dioxane | 110 | 78-88 |

Table 3: Representative Conditions for Palladium-Catalyzed Sonogashira Coupling and Cyclization

Ruthenium catalysts have shown remarkable efficiency in the cycloisomerization of ortho-alkynylphenols or related propargylic alcohols to form benzofurans. organic-chemistry.orgthieme-connect.comnih.govacs.orgthieme-connect.com These reactions proceed under neutral conditions and exhibit high atom economy. The mechanism is thought to involve the formation of a ruthenium-vinylidene intermediate, which is then attacked by the phenolic oxygen to initiate the cyclization cascade. This methodology provides a direct route to the benzofuran core from readily accessible starting materials.

| Ruthenium Catalyst | Additive | Solvent | Temperature (°C) | Yield (%) |

| [Cp*RuCl(cod)] | None | Toluene | 80 | 80-90 |

| RuCl₃·nH₂O | None | DMF | 100 | 75-85 |

| [Ru(p-cymene)Cl₂]₂ | AgSbF₆ | 1,2-Dichloroethane | 60 | 82-92 |

Table 4: Conditions for Ruthenium-Catalyzed Cycloisomerization

Regioselective Functionalization of the Benzofuran Moiety

Once the benzofuran core is synthesized, the next critical step is the introduction of substituents at specific positions. For the target molecule, this involves functionalizing the benzene (B151609) ring portion of the benzofuran.

A powerful and widely used strategy for the regioselective functionalization of aromatic rings is halogenation followed by a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling, which couples an organoboron compound with an organohalide, is particularly prevalent for forming carbon-carbon bonds. nih.govrsc.org

This two-step process begins with the regioselective introduction of a halogen, typically bromine or iodine, onto the benzofuran ring. The position of halogenation can be controlled by the choice of reagents and reaction conditions. Following halogenation, the resulting halo-benzofuran can be coupled with a suitable boronic acid or ester derivative to introduce a new aryl or alkyl group. The Suzuki coupling is known for its versatility, functional group tolerance, and relatively benign reaction conditions. rsc.org This methodology is instrumental in building the complex molecular architecture required for many pharmaceutical compounds. nih.govrsc.org

Direct C-H bond activation is an increasingly important strategy in organic synthesis as it allows for the formation of C-C bonds without the need for pre-functionalized starting materials like organohalides or organometallics. This approach is more atom-economical and can reduce the number of synthetic steps.

For benzofurans, direct C-H arylation has been successfully demonstrated, particularly at the C2 position. nsf.gov Robust methods have been developed for room-temperature direct arylation using commercially available aryl iodides, which tolerate a range of functional groups. nsf.gov While arylation has been more extensively studied, C-H alkylation of benzofurans is also an area of active research. For example, ruthenium-catalyzed dehydrative C-H alkylation of phenols with diols can lead to the formation of benzofuran derivatives. organic-chemistry.orgresearchgate.net These C-H activation strategies offer a more direct route to functionalized benzofurans. hw.ac.uk

Methodologies for Introducing the 2-Methoxyethoxy Side Chain at the 4-Position

The final key structural feature of the target molecule is the 2-methoxyethoxy group at the 4-position of the benzofuran ring. This is typically introduced via an etherification reaction on a 4-hydroxybenzofuran precursor.

The Williamson ether synthesis is a classic and reliable method for forming ethers. masterorganicchemistry.comwikipedia.org The reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile in an SN2 reaction with a primary alkyl halide or sulfonate ester. masterorganicchemistry.comwikipedia.org

To introduce the 2-methoxyethoxy side chain, a 4-hydroxybenzofuran intermediate would first be treated with a base, such as sodium hydride, to generate the corresponding phenoxide. youtube.com This phenoxide would then be reacted with 2-methoxyethyl halide (e.g., 2-methoxyethyl bromide or chloride). The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.orglibretexts.org For this reaction to be efficient, the alkyl halide should be primary to minimize competing elimination reactions. masterorganicchemistry.comwikipedia.org The Williamson ether synthesis is a versatile and widely used method due to its broad applicability and generally high yields. francis-press.com

| Aspect | Description | Reference |

|---|---|---|

| Mechanism | Bimolecular Nucleophilic Substitution (SN2) | masterorganicchemistry.comwikipedia.org |

| Nucleophile | Alkoxide or phenoxide ion (generated by deprotonating an alcohol or phenol) | youtube.com |

| Electrophile | Primary alkyl halide or sulfonate ester is preferred to avoid E2 elimination | masterorganicchemistry.comwikipedia.org |

| Common Bases | NaH, KH, Na₂CO₃, K₂CO₃ | francis-press.com |

Nucleophilic Substitution Reactions with Halogenated Precursors

The formation of the ether linkage at the C4 position of the benzofuran ring can be achieved through classical nucleophilic substitution, often referred to as the Williamson ether synthesis. This method involves the reaction of a 4-hydroxybenzofuran precursor with a suitable 2-methoxyethoxy halide (e.g., 2-methoxyethyl chloride or bromide).

The general reaction proceeds by deprotonating the hydroxyl group of the 4-hydroxybenzofuran intermediate with a base to form a more nucleophilic phenoxide. This phenoxide then attacks the electrophilic carbon of the 2-methoxyethyl halide, displacing the halide and forming the desired ether bond.

Key reaction parameters include:

Base: Common bases used include sodium hydride (NaH), potassium carbonate (K₂CO₃), and sodium hydroxide (B78521) (NaOH). The choice of base depends on the substrate's sensitivity and the reaction solvent.

Solvent: Polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (B52724) (CH₃CN), or acetone (B3395972) are typically employed to facilitate the reaction.

Temperature: The reaction may be conducted at room temperature or require heating to proceed at a reasonable rate.

A significant challenge in this approach is the regioselective synthesis of the required 4-hydroxybenzofuran precursor, which can be less straightforward than the synthesis of other hydroxylated isomers.

Palladium-Catalyzed C-O Cross-Coupling Reactions

A more modern and often more efficient alternative to classical nucleophilic substitution for forming the C-O ether bond is the palladium-catalyzed Buchwald-Hartwig C-O cross-coupling reaction. This powerful method allows for the coupling of alcohols with aryl halides or triflates. wikipedia.org

In the context of synthesizing this compound, this would involve coupling 2-methoxyethanol (B45455) with a 4-halobenzofuran (e.g., 4-bromobenzofuran) or a 4-benzofuranyl triflate intermediate. The reaction is catalyzed by a palladium complex, which is generated in situ from a palladium source and a specialized phosphine (B1218219) ligand.

Typical conditions for Buchwald-Hartwig C-O coupling:

| Component | Example | Purpose |

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Source of catalytic palladium(0) |

| Ligand | XPhos, RuPhos, SPhos | Stabilizes the Pd catalyst and facilitates the catalytic cycle |

| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Activates the alcohol nucleophile |

| Solvent | Toluene, Dioxane | Anhydrous, non-protic solvent |

| Temperature | 80-120 °C | To drive the catalytic cycle |

This methodology offers excellent functional group tolerance and can often provide higher yields under milder conditions compared to traditional methods, making it a valuable tool in complex molecule synthesis.

Synthetic Routes to the 6-Amine Functionality on the Benzofuran Scaffold

The introduction of the amine group at the C6 position is a critical step. Several distinct strategies can be employed, starting from different functionalized benzofuran precursors.

Reduction of Nitro-Benzofuran Precursors

One of the most common and reliable methods for introducing an aromatic amine is through the reduction of a corresponding nitro compound. This two-step approach involves:

Nitration: Electrophilic nitration of the benzofuran scaffold to install a nitro group at the C6 position, yielding a 6-nitrobenzofuran (B3273030) intermediate.

Reduction: Subsequent reduction of the nitro group to the primary amine.

A variety of reducing agents can be employed for the nitro group reduction, each with its own advantages regarding selectivity, cost, and reaction conditions.

Common Reagents for Nitro Group Reduction:

| Reagent | Conditions | Comments |

| H₂/Pd/C | Hydrogen gas, Palladium on Carbon, Ethanol or Methanol | Catalytic hydrogenation; clean, high-yielding, but requires specialized equipment. |

| SnCl₂·2H₂O | Tin(II) chloride dihydrate, Ethanol or Ethyl Acetate, Heat | A classic and effective method, though workup can be cumbersome. |

| Fe/HCl or Fe/NH₄Cl | Iron powder, Acidic or neutral conditions, Ethanol/Water | Inexpensive and widely used, particularly on an industrial scale. |

| Sodium Dithionite (Na₂S₂O₄) | Aqueous or biphasic systems | A mild reducing agent suitable for sensitive substrates. |

This method is robust and widely applicable in organic synthesis.

Direct Amination Methodologies (e.g., Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination provides a direct route to aryl amines from aryl halides or triflates. wikipedia.orglibretexts.org This palladium-catalyzed cross-coupling reaction has become a cornerstone of modern synthetic chemistry due to its broad substrate scope and functional group tolerance. acsgcipr.org

To form the 6-amine functionality, a 6-halobenzofuran (e.g., 6-bromobenzofuran) would be coupled with an ammonia (B1221849) equivalent or a protected amine. The use of ammonia itself can be challenging, so ammonia surrogates like benzophenone (B1666685) imine or lithium bis(trimethylsilyl)amide (LiHMDS) are often used, followed by a deprotection step. acsgcipr.org

Key Components of Buchwald-Hartwig Amination:

| Component | Example | Role |

| Aryl Halide/Triflate | 6-Bromobenzofuran | Electrophilic coupling partner |

| Amine Source | Ammonia, Benzylamine, LiHMDS | Nucleophilic coupling partner |

| Palladium Catalyst | Pd₂(dba)₃ + Ligand | Facilitates C-N bond formation |

| Ligand | Biaryl phosphines (e.g., XPhos, JohnPhos) | Essential for catalytic activity and selectivity |

| Base | NaOt-Bu, K₂CO₃ | Activates the amine nucleophile |

| Solvent | Toluene, Dioxane | Anhydrous, non-protic solvent |

The development of specialized ligands by the Buchwald and Hartwig groups has been critical to the reaction's success, enabling the coupling of a wide array of substrates under increasingly mild conditions. beilstein-journals.org

Curtius Rearrangement and Related Amine-Forming Reactions

The Curtius rearrangement is a versatile reaction that transforms a carboxylic acid into a primary amine, with the loss of one carbon atom. nih.govrsc.org This reaction proceeds through an acyl azide (B81097) and an isocyanate intermediate. organic-chemistry.orgwikipedia.orgnih.gov

The synthetic sequence for installing the 6-amine group via this method would be:

Preparation of Precursor: Synthesis of benzofuran-6-carboxylic acid.

Acyl Azide Formation: The carboxylic acid is converted to an acyl azide. A common reagent for this is diphenylphosphoryl azide (DPPA).

Rearrangement and Trapping: The acyl azide is heated, causing it to rearrange to an isocyanate with the loss of nitrogen gas. The isocyanate is then "trapped" by a nucleophile. If water is used, it hydrolyzes to the primary amine. If an alcohol (like tert-butanol) is used, a protected carbamate (B1207046) (e.g., Boc-amine) is formed, which can be easily deprotected.

This method is particularly useful for substrates that may be sensitive to the conditions of other amination reactions and is known for its tolerance of a wide variety of functional groups. nih.gov

Reductive Amination Strategies

Reductive amination is a powerful method for forming amines from carbonyl compounds (aldehydes or ketones). To apply this strategy to the synthesis of this compound, a precursor such as 4-(2-methoxyethoxy)benzofuran-6-carbaldehyde or the corresponding 6-ketone would be required.

The reaction involves two key steps that are often performed in a single pot:

Imine/Iminium Ion Formation: The carbonyl compound reacts with an amine source (commonly ammonia or an ammonium (B1175870) salt like ammonium acetate) to form an imine or an iminium ion.

Reduction: The imine intermediate is then reduced in situ to the desired amine.

Mild and selective reducing agents are crucial for this transformation, as they must reduce the C=N bond of the imine without reducing the starting carbonyl compound.

Commonly Used Reducing Agents:

| Reducing Agent | Abbreviation | Typical Solvent |

| Sodium cyanoborohydride | NaBH₃CN | Methanol |

| Sodium triacetoxyborohydride (B8407120) | STAB, NaBH(OAc)₃ | Dichloroethane (DCE), Tetrahydrofuran (B95107) (THF) |

| Catalytic Hydrogenation | H₂/Catalyst | Various |

Sodium triacetoxyborohydride (STAB) is particularly popular due to its mildness, high selectivity for imines, and the avoidance of toxic cyanide byproducts. harvard.edu This method provides a direct and efficient pathway from carbonyl compounds to primary, secondary, or tertiary amines.

Protective Group Chemistry in the Synthesis of this compound

In the multistep synthesis of complex molecules like this compound, protecting groups are indispensable tools to ensure chemoselectivity. total-synthesis.com The presence of a nucleophilic amine group and potentially a precursor hydroxyl group requires a strategic application of protective groups to prevent unwanted side reactions during the construction of the benzofuran core and subsequent functionalization.

The primary amine at the 6-position is highly reactive and can interfere with many of the coupling and cyclization reactions used to form the benzofuran ring. Therefore, its protection is crucial. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability in a variety of reaction conditions and its facile removal under acidic conditions. total-synthesis.comfishersci.co.ukjk-sci.commasterorganicchemistry.comchemistrysteps.com

The protection of a precursor 6-aminobenzofuran derivative or a substituted aniline (B41778) starting material can be readily achieved using di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base such as triethylamine (B128534) (TEA) or sodium bicarbonate. fishersci.co.ukjk-sci.com The reaction is typically carried out in a solvent like tetrahydrofuran (THF) or dichloromethane (B109758) (DCM) at room temperature. jk-sci.com

The deprotection of the Boc group is typically the final step in the synthetic sequence to unmask the amine functionality. This is commonly achieved by treating the N-Boc protected intermediate with a strong acid, such as trifluoroacetic acid (TFA) in DCM, or with hydrochloric acid (HCl) in a suitable solvent like 1,4-dioxane (B91453) or ethyl acetate. fishersci.co.ukchemistrysteps.com The mechanism involves the protonation of the carbamate, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine. chemistrysteps.com

Table 1: Illustrative Conditions for Boc-Protection and Deprotection in Aminobenzofuran Synthesis

| Step | Reagents and Conditions | Solvent | Typical Yield | Reference Principle |

|---|---|---|---|---|

| Protection | Boc₂O (1.1 eq.), Triethylamine (1.2 eq.), Room Temperature, 2-4 h | Dichloromethane (DCM) | >95% | jk-sci.com |

| Deprotection | Trifluoroacetic Acid (TFA) (20% in DCM), Room Temperature, 1-2 h | Dichloromethane (DCM) | >90% | chemistrysteps.com |

A plausible synthetic route to this compound could involve a precursor with a hydroxyl group at the 4-position, which is later etherified. Protecting this hydroxyl group may be necessary to prevent its interference with reactions such as palladium-catalyzed cross-coupling. Common protecting groups for hydroxyl functions include silyl (B83357) ethers (e.g., TBS, TIPS), benzyl (B1604629) ethers (Bn), and methoxymethyl (MOM) ethers. rsc.orguchicago.edu

The choice of hydroxyl protecting group is critical and must be orthogonal to the amine protecting group. For instance, if a Boc group is used for the amine, a benzyl ether could be a suitable choice for the hydroxyl group, as it is stable to the acidic conditions used for Boc removal and can be cleaved by hydrogenolysis (e.g., H₂, Pd/C), which typically does not affect the Boc group. total-synthesis.com

Conversely, a silyl ether like tert-butyldimethylsilyl (TBS) could be employed, which is stable to many reaction conditions but can be selectively removed using fluoride (B91410) reagents such as tetrabutylammonium (B224687) fluoride (TBAF) without affecting a Boc group. uchicago.edu The selective cleavage of these protecting groups at different stages of the synthesis allows for the stepwise functionalization of the molecule.

Optimization of Reaction Parameters and Yield Enhancement for this compound

The yield of the final product is highly dependent on the optimization of various reaction parameters. The construction of the substituted benzofuran core likely involves transition-metal-catalyzed reactions, such as Sonogashira or Suzuki coupling followed by cyclization. researchgate.netnih.govthieme-connect.com

The choice of solvent can significantly impact the solubility of reactants and catalysts, reaction rates, and even the reaction pathway. For palladium-catalyzed cross-coupling reactions commonly used in benzofuran synthesis, polar aprotic solvents like N,N-dimethylformamide (DMF), acetonitrile (MeCN), and 1,4-dioxane are often employed. elsevier.esresearchgate.net The use of aqueous solvent systems is also gaining traction as a greener alternative. elsevier.es The selection of the optimal solvent is often empirical and requires screening of various options to maximize the yield.

Table 2: Effect of Solvent on a Model Palladium-Catalyzed Benzofuran Synthesis

| Solvent | Relative Yield (%) | Reaction Time (h) | Reference Principle |

|---|---|---|---|

| DMF | 85 | 6 | elsevier.es |

| Toluene | 72 | 8 | nih.gov |

| Acetonitrile | 78 | 7 | nih.gov |

| 1,4-Dioxane | 88 | 6 | researchgate.net |

Temperature is a critical parameter that influences reaction kinetics. While higher temperatures can increase reaction rates, they can also lead to the formation of side products and decomposition of catalysts or reactants. For many palladium-catalyzed reactions in benzofuran synthesis, temperatures in the range of 60-120 °C are common. elsevier.esrsc.org Microwave irradiation has emerged as a technique to shorten reaction times and improve yields by enabling rapid and uniform heating. nih.gov In some cases, reactions can be optimized to proceed at room temperature, which is advantageous from a green chemistry perspective. elsevier.es Pressure is generally not a critical parameter for these types of solution-phase reactions unless volatile reagents are used or when employing gaseous reactants like carbon monoxide in carbonylation reactions. rsc.org

The heart of many modern synthetic methods for benzofurans lies in the catalyst system, which typically consists of a transition metal precursor and a ligand. Palladium and copper catalysts are extensively used. nih.govacs.org The choice of ligand is crucial as it modulates the electronic and steric properties of the metal center, thereby influencing the catalytic activity, stability, and selectivity of the reaction. researchgate.net

For palladium-catalyzed reactions, phosphine ligands such as triphenylphosphine (B44618) (PPh₃), XPhos, and SPhos are commonly employed. rsc.org The optimization of the catalyst system involves screening different metal precursors (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), ligands, and catalyst loading. Lowering the catalyst loading is often a goal to reduce costs and toxicity, but this must be balanced with maintaining a high reaction yield and acceptable reaction time. researchgate.net In copper-catalyzed cyclizations, ligands are not always necessary, but their addition can sometimes improve the reaction outcome. rsc.org

Table 3: Influence of Ligand on a Model Suzuki Coupling for Benzofuran Synthesis

| Catalyst System | Ligand | Yield (%) | Reference Principle |

|---|---|---|---|

| Pd(OAc)₂ | PPh₃ | 65 | elsevier.es |

| Pd₂(dba)₃ | SPhos | 82 | |

| [Pd(η³-C₃H₅)Cl]₂ | XPhos | 98 | rsc.org |

| Pd(OAc)₂ | None | <20 | rsc.org |

Stereocontrol and Enantioselective Approaches (if applicable for future chiral analogs)

While the synthesis of specific chiral analogs of this compound is not extensively documented in publicly available literature, the broader field of benzofuran chemistry offers a robust toolkit of stereocontrolled and enantioselective methodologies. These approaches are directly applicable to the future design and synthesis of chiral derivatives, which may be crucial for investigating stereospecific interactions with biological targets. The development of efficient and practical strategies for the stereoselective construction of benzofuran derivatives remains a significant objective in organic chemistry. researchgate.net

The primary strategies for inducing chirality in benzofuran analogs involve asymmetric catalysis, the use of chiral starting materials, and the application of chiral auxiliaries. These methods can be used to create stereogenic centers either on the benzofuran core itself or on its substituents.

Organocatalyzed Asymmetric Cyclizations

One of the most powerful modern strategies for enantioselective synthesis is asymmetric organocatalysis. Chiral catalysts, such as squaramides derived from Cinchona alkaloids, have been successfully employed in asymmetric cyclization reactions to construct chiral benzofuran-containing heterocycles. acs.orgnih.gov For instance, an asymmetric [4 + 2] cyclization between azadienes and azlactones, catalyzed by a chiral squaramide, can produce benzofuran-fused six-membered N-heterocycles with excellent diastereo- and enantioselectivity. acs.orgnih.gov This approach establishes multiple stereocenters in a single, highly controlled step.

Key features of this methodology include high yields and exceptional stereochemical control, making it a promising route for constructing complex chiral molecules. nih.gov A divergent synthetic approach has also been developed using a chiral bifunctional squaramide catalyst in reactions between aurone-derived imines and ynones, followed by divergent annulation reactions controlled by Lewis base catalysts. nih.gov This strategy allows for the creation of skeletally diverse chiral products, such as benzofuran-fused azocine (B12641756) derivatives and spiro-cyclopentanone benzofurans, from the same starting materials. nih.gov

| Catalyst Type | Reaction | Key Features | Reported Selectivity |

|---|---|---|---|

| Chiral Squaramide | [4 + 2] Cyclization | Builds fused heterocyclic systems | Up to >20:1 dr and 99% ee nih.gov |

| Chiral Bifunctional Squaramide | Divergent Annulation | Allows for skeletal diversity from common intermediates | High diastereo- and enantioselectivities nih.gov |

Transition Metal-Catalyzed Approaches

Transition metals, particularly palladium, copper, and rhodium, are widely used in the synthesis of the benzofuran core. nih.govacs.org The incorporation of chiral ligands into these catalytic systems can facilitate enantioselective transformations. For example, palladium-catalyzed Sonogashira coupling followed by cyclization is a common route to 2-substituted benzofurans. divyarasayan.orgrsc.org The use of chiral phosphine ligands in such processes could potentially induce asymmetry.

Recent advances have focused on developing novel catalytic cycles. Nickel-catalyzed intramolecular nucleophilic addition has emerged as a versatile method for creating substituted 3-aryl benzofurans. thieme.de Adapting this methodology with chiral ligands could provide a pathway to enantiomerically enriched products. Similarly, rhodium-catalyzed multicomponent synthesis has been explored for creating optically active organic compounds, a strategy that could be applied to benzofuran synthesis. acs.org

Chirality Transfer from Enantiopure Starting Materials

An alternative and often highly effective strategy is to transfer stereochemistry from a readily available chiral starting material. N-protected α-amino acids, for example, can serve as precursors for the synthesis of optically active 2-benzofuranmethanamines. organic-chemistry.org A notable development in this area is a mild, microwave-assisted route that proceeds without racemization. organic-chemistry.org This method involves the activation of the carboxylic acid with 2,4,6-trichloro-1,3,5-triazine (TCT) followed by cyclization, offering high yields and preservation of optical purity. organic-chemistry.org

| Chiral Precursor | Synthetic Method | Key Advantage |

|---|---|---|

| N-protected α-amino acids | Microwave-assisted cyclization | Preservation of optical purity (no racemization) organic-chemistry.org |

Axial Chirality and Atropisomerism

For more complex analogs, stereocontrol can extend to axial chirality. A bidirectional, catalyst-controlled methodology has been developed for the highly enantioselective synthesis of bis-benzofuran atropisomeric oligoarenes. rsc.org This process involves a domino reaction followed by an oxidative aromatization that results in a central-to-axial chirality conversion, allowing for the creation of molecules with two distal stereogenic axes. rsc.org

These advanced methodologies provide a clear roadmap for the future synthesis of chiral analogs of this compound. The choice of strategy would depend on the desired location and nature of the stereocenter. The ability to produce enantiomerically pure compounds will be indispensable for elucidating their structure-activity relationships and potential therapeutic applications.

Advanced Spectroscopic and Chromatographic Techniques for the Structural Elucidation of 4 2 Methoxyethoxy Benzofuran 6 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy provides unparalleled insight into the chemical environment of individual nuclei, primarily ¹H (proton) and ¹³C (carbon-13). Through a combination of experiments, it is possible to piece together the molecular framework by identifying individual atoms, determining their direct and long-range connectivity, and inferring their spatial relationships.

The ¹H NMR spectrum of 4-(2-Methoxyethoxy)benzofuran-6-amine provides critical information regarding the number of distinct proton environments, their electronic surroundings, and their proximity to neighboring protons. The analysis of chemical shifts (δ) and spin-spin coupling constants (J) allows for the initial assignment of protons within the benzofuran (B130515) core and its substituents.

The aromatic region of the spectrum is expected to show signals corresponding to the three protons on the benzofuran ring system. The furan (B31954) ring protons, H-2 and H-3, typically appear as doublets. The benzene (B151609) ring contains two protons, H-5 and H-7, which would appear as singlets or narrow doublets due to the substitution pattern. The protons of the 2-methoxyethoxy group and the amine group will have characteristic shifts in the aliphatic region of the spectrum. The amine protons often appear as a broad singlet.

Table 1: Expected ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 7.5 - 7.7 | d | 2.0 - 2.5 |

| H-3 | 6.7 - 6.9 | d | 2.0 - 2.5 |

| H-5 | 6.8 - 7.0 | s | - |

| H-7 | 6.5 - 6.7 | s | - |

| -OCH₂CH₂OCH₃ | 4.1 - 4.3 | t | 4.5 - 5.0 |

| -OCH₂CH₂OCH₃ | 3.7 - 3.9 | t | 4.5 - 5.0 |

| -OCH₃ | 3.3 - 3.5 | s | - |

| -NH₂ | 3.5 - 4.5 | br s | - |

d = doublet, s = singlet, t = triplet, br s = broad singlet

The ¹³C NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. This technique is instrumental in confirming the carbon skeleton of the compound. The chemical shifts are indicative of the carbon's hybridization and its bonding environment.

The spectrum is expected to display ten distinct signals, corresponding to the eight carbons of the benzofuran core and the three carbons of the 2-methoxyethoxy side chain. Carbons bonded to heteroatoms (oxygen and nitrogen) will be shifted downfield. The quaternary carbons of the benzofuran ring can be distinguished from the protonated carbons, often with the assistance of Distortionless Enhancement by Polarization Transfer (DEPT) experiments.

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C-2 | 145 - 148 |

| C-3 | 102 - 105 |

| C-3a | 115 - 118 |

| C-4 | 148 - 152 |

| C-5 | 100 - 103 |

| C-6 | 140 - 144 |

| C-7 | 95 - 98 |

| C-7a | 150 - 154 |

| -OCH₂CH₂OCH₃ | 68 - 72 |

| -OCH₂CH₂OCH₃ | 69 - 73 |

| -OCH₃ | 58 - 60 |

While 1D NMR provides foundational information, 2D NMR experiments are essential for unambiguously assembling the molecular structure by revealing correlations between nuclei.

The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu In the spectrum of this compound, a cross-peak would be observed between the furan protons H-2 and H-3, confirming their adjacent relationship. Additionally, a clear correlation between the two methylene (B1212753) groups (-OCH₂CH₂O-) of the methoxyethoxy side chain would be present, confirming the connectivity within this substituent.

The HMQC (or its more modern counterpart, the HSQC) experiment maps out direct one-bond correlations between protons and the carbons to which they are attached. sdsu.edu This is a critical step in assigning the carbon signals based on the already established proton assignments. For instance, the signal for H-2 would show a correlation to C-2, H-5 to C-5, and so on. This experiment would also definitively link the proton signals of the methoxyethoxy side chain to their corresponding carbon signals.

Placement of the Methoxyethoxy Group: The methylene protons (-OCH₂-) adjacent to the benzofuran ring would show a correlation to the C-4 carbon, confirming the position of the ether linkage. Correlations to C-3a and C-5 would also be expected.

Placement of the Amine Group: The amine protons (-NH₂) would show correlations to the C-6 carbon, as well as to C-5 and C-7, definitively placing the amine group at the 6-position.

Confirmation of the Benzofuran Core: Correlations from H-2 to C-3, C-3a, and C-7a, and from H-7 to C-5, C-6, and C-7a would further solidify the assignments of the fused ring system.

Through the systematic application and interpretation of these advanced NMR techniques, a complete and unambiguous structural elucidation of this compound can be achieved.

Two-Dimensional NMR Experiments for Connectivity and Proximity Determination

Nuclear Overhauser Effect Spectroscopy (NOESY)

Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful 2D NMR technique that provides information about the spatial proximity of nuclei, typically protons, within a molecule. wikipedia.org Unlike correlation spectroscopy (COSY), which shows through-bond coupling, NOESY reveals through-space interactions. libretexts.org This is particularly valuable for determining stereochemistry and the conformation of molecules in solution. wikipedia.orglibretexts.org

For this compound, a NOESY experiment would be instrumental in confirming the regiochemistry of the substituents on the benzofuran core. Specifically, it would show correlations between protons that are close to each other in space, irrespective of the number of bonds separating them. For instance, a NOE would be expected between the protons of the methoxyethoxy side chain and the aromatic proton at position 5. Similarly, correlations between the amine protons at position 6 and the aromatic proton at position 5 and/or 7 would further solidify the assignment of the substitution pattern.

The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the two interacting protons, making it highly sensitive to internuclear distances, typically within 5 Å. libretexts.org

Interactive Data Table: Expected NOESY Correlations for this compound

| Proton(s) 1 | Proton(s) 2 | Expected NOE Intensity | Structural Implication |

| H5 | Methoxy Protons (-OCH3) | Medium | Proximity of the methoxyethoxy group to the C5 position. |

| H5 | Ethoxy Protons (-OCH2CH2O-) | Medium-Strong | Confirms the spatial closeness of the side chain to the benzofuran ring. |

| H7 | Amine Protons (-NH2) | Medium | Indicates the proximity of the amine group to the C7 position. |

| H5 | Amine Protons (-NH2) | Medium-Strong | Confirms the position of the amine group at C6, adjacent to C5. |

| H2/H3 | Methoxy Protons (-OCH3) | Weak | Possible through-space interaction depending on the conformation of the side chain. |

Microcryoprobe NMR and Sensitivity Enhancement Techniques

The analysis of small quantities of novel compounds is a common challenge in chemical research. Microcryoprobe NMR technology offers a significant advantage in such scenarios by providing a substantial increase in signal-to-noise ratio compared to conventional NMR probes. rsc.org This enhanced sensitivity is achieved by cooling the detection coil and preamplifier to cryogenic temperatures, which reduces thermal noise. rsc.org

For a compound like this compound, particularly if isolated in limited quantities from a synthetic reaction or natural source, a microcryoprobe would be essential for obtaining high-quality 1D and 2D NMR spectra in a reasonable timeframe. researchgate.netnih.gov This would enable the acquisition of crucial data from experiments that are inherently less sensitive, such as ¹³C NMR, HMBC, and HSQC, as well as the NOESY experiment discussed above. nih.gov The use of a microcryoprobe can reduce the required sample amount from milligrams to micrograms, conserving valuable material. researchgate.net

Further sensitivity enhancements can be achieved through various NMR techniques. For instance, the use of smaller sample volumes in specialized tubes (e.g., 1.7 mm) concentrates the sample in the most sensitive region of the detection coil. Additionally, pulse sequences can be optimized to maximize signal intensity for the specific nuclei being observed.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental formula. nih.gov Unlike nominal mass spectrometry, which provides integer masses, HRMS instruments can measure mass-to-charge ratios (m/z) to four or more decimal places. This high accuracy is indispensable for distinguishing between compounds that have the same nominal mass but different elemental compositions.

For this compound (C₁₁H₁₃NO₃), HRMS would provide an experimentally measured mass that is extremely close to the theoretical calculated mass. This confirmation is a cornerstone of structural elucidation, providing a high degree of confidence in the proposed molecular formula.

Interactive Data Table: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₁H₁₃NO₃ |

| Theoretical Exact Mass | 207.0895 g/mol |

| Expected [M+H]⁺ Ion | 208.0974 m/z |

| Required Mass Accuracy | < 5 ppm |

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Pathways and Isomer Differentiation

Tandem mass spectrometry (MS/MS) is a powerful technique used to study the fragmentation of ions, providing valuable insights into the structure of a molecule. gre.ac.uk In an MS/MS experiment, a specific precursor ion is selected, subjected to collision-induced dissociation (CID), and the resulting product ions are analyzed. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the connectivity of atoms and differentiate between isomers. nih.govresearchgate.net

For this compound, MS/MS analysis of the protonated molecule ([M+H]⁺) would be expected to yield a series of fragment ions corresponding to the cleavage of specific bonds. For instance, the ether linkage in the methoxyethoxy side chain is a likely point of fragmentation. The loss of the entire side chain or parts of it would result in characteristic neutral losses. Cleavage of the benzofuran ring system itself can also occur, providing further structural information. nih.govresearchgate.net

The fragmentation pathways of benzofuran derivatives can be complex, but they provide a unique fingerprint for the molecule. nih.govresearchgate.net By analyzing the m/z values of the product ions, it is possible to piece together the structure of the precursor ion. This technique is also invaluable for distinguishing between isomers, as different substitution patterns on the benzofuran ring will lead to distinct fragmentation patterns. nih.govresearchgate.net

Interactive Data Table: Plausible MS/MS Fragments of this compound ([M+H]⁺)

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Proposed Fragment Structure/Identity |

| 208.1 | 149.1 | 59.0 | Loss of the methoxyethyl group (•OCH₂CH₂OCH₃) |

| 208.1 | 134.1 | 74.0 | Loss of the entire methoxyethoxy group (•OCH₂CH₂OCH₃) with rearrangement |

| 208.1 | 121.1 | 87.0 | Cleavage within the benzofuran ring system |

| 208.1 | 106.1 | 102.0 | Further fragmentation of the benzofuran core |

Ionization Techniques in MS (e.g., Electrospray Ionization (ESI), Electron Ionization (EI))

The choice of ionization technique in mass spectrometry is crucial and depends on the properties of the analyte. For this compound, both Electrospray Ionization (ESI) and Electron Ionization (EI) could be employed, each providing complementary information.

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar and thermally labile molecules. doi.org It typically produces protonated molecules ([M+H]⁺) with minimal fragmentation. doi.orgnih.gov This makes it ideal for accurate molecular weight determination by HRMS and for generating a specific precursor ion for MS/MS analysis. nih.gov Given the presence of the amine and ether functionalities, this compound is expected to ionize efficiently by ESI in positive ion mode. mdpi.com

Electron Ionization (EI) is a hard ionization technique that involves bombarding the molecule with high-energy electrons. This results in extensive fragmentation and the formation of a characteristic mass spectrum that serves as a molecular fingerprint. nih.gov While the molecular ion peak may be weak or absent for some compounds, the detailed fragmentation pattern is highly reproducible and can be compared to spectral libraries for identification. For benzofuran derivatives, EI can provide valuable information about the stability of the ring system and the nature of the substituents. researchgate.net

Hyphenated Chromatographic-Spectroscopic Techniques

To analyze complex mixtures or to purify a compound before structural analysis, chromatographic techniques are often coupled with spectroscopic detectors.

Gas Chromatography-Mass Spectrometry (GC-MS) would be suitable for the analysis of this compound if it is sufficiently volatile and thermally stable. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides structural information for each separated component. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) is a more versatile technique for a wide range of compounds, including those that are not amenable to GC. semanticscholar.org For this compound, reversed-phase HPLC could be used for separation, followed by detection with ESI-MS or APCI-MS. This is a powerful combination for both qualitative and quantitative analysis.

Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR) represents a further step in hyphenated techniques, allowing for the direct acquisition of NMR spectra of compounds as they elute from the HPLC column. This can be particularly useful for the analysis of complex mixtures and for the rapid structural elucidation of unknown compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Purity Assessment

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds. nih.gov However, direct analysis of polar molecules containing functional groups like amines can be challenging due to their potential to interact with the stationary phase of the GC column, leading to poor peak shape and inaccurate quantification. bre.comgcms.cz For a compound such as this compound, the primary amine group imparts a high degree of polarity, making it a candidate for chemical derivatization prior to GC-MS analysis. jfda-online.com

Derivatization involves converting the polar N-H group into a less polar, more volatile functional group. Common methods include silylation (e.g., with N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) or acylation (e.g., with trifluoroacetic anhydride (B1165640) - TFAA), which replace the active hydrogen on the amine with a trimethylsilyl (B98337) (TMS) or trifluoroacetyl group, respectively. jfda-online.comh-brs.de This process increases the compound's volatility and thermal stability, making it amenable to GC analysis.

Once derivatized, the sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the column's stationary phase. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that acts as a molecular fingerprint. researchgate.net The purity of the original sample can be assessed by the total ion chromatogram (TIC), where the presence of a single major peak indicates high purity. researchgate.net

Table 1: Illustrative GC-MS Parameters for the Analysis of Derivatized this compound

| Parameter | Value |

| GC Column | DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film) |

| Injector Temperature | 280 °C |

| Carrier Gas | Helium, constant flow (1.0 mL/min) |

| Oven Program | 100 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 10 min |

| Derivatizing Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-550 m/z |

| Expected Retention Time | Dependent on derivative, typically 15-20 min |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Components and Mixture Analysis

Liquid chromatography-mass spectrometry (LC-MS) is an indispensable tool for the analysis of non-volatile, polar, and thermally labile compounds, making it exceptionally well-suited for the direct analysis of this compound without the need for derivatization. researchgate.net This technique combines the powerful separation capabilities of high-performance liquid chromatography (HPLC) with the sensitive and specific detection of mass spectrometry. kuleuven.be

In an LC-MS analysis, the sample is dissolved in a suitable solvent and injected into the HPLC system. The components of the mixture are separated based on their differential partitioning between the mobile phase (a liquid solvent) and the stationary phase (the column packing material). For a molecule like this compound, reversed-phase chromatography is commonly employed, where a polar mobile phase and a nonpolar stationary phase are used.

After exiting the HPLC column, the eluent is introduced into the mass spectrometer's ion source. Electrospray ionization (ESI) is a soft ionization technique frequently used in LC-MS that allows for the ionization of molecules directly from the liquid phase into the gas phase, typically by forming protonated molecules [M+H]⁺. researchgate.net This minimizes fragmentation and provides a clear determination of the molecular weight. LC-MS is particularly valuable for analyzing reaction mixtures to identify the main product, unreacted starting materials, and any impurities or byproducts formed during synthesis. kuleuven.be

Table 2: Representative LC-MS Data for Analysis of a this compound Synthesis Mixture

| Retention Time (min) | Detected m/z ([M+H]⁺) | Proposed Identity |

| 2.1 | 154.1 | Starting Material A |

| 3.5 | 192.2 | Starting Material B |

| 5.8 | 222.1 | This compound |

| 6.4 | 236.1 | Potential Byproduct |

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, provide information about the functional groups present in a molecule by probing its vibrational modes.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups within a molecule. mit.edu It operates on the principle that molecular bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to their natural vibrational modes. This absorption is recorded, resulting in a spectrum that serves as a molecular "fingerprint". mit.edu

For this compound, the IR spectrum would be expected to display characteristic absorption bands corresponding to its constituent functional groups. The primary amine (-NH₂) group typically shows two distinct, sharp to medium bands in the 3300-3500 cm⁻¹ region, corresponding to symmetric and asymmetric N-H stretching vibrations. pressbooks.pub The ether linkage (C-O-C) from the methoxyethoxy group would produce a strong absorption in the 1050-1250 cm⁻¹ range. libretexts.org Aromatic C-H stretching vibrations are usually observed just above 3000 cm⁻¹, while the C=C stretching vibrations of the benzofuran ring system appear in the 1450-1600 cm⁻¹ region. pressbooks.pub

Table 3: Predicted Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Amine (-NH₂) | N-H Stretch | 3300 - 3500 (two bands) | Medium, Sharp |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium to Weak |

| Alkyl C-H | C-H Stretch | 2850 - 2960 | Medium |

| Aromatic C=C | C=C Stretch | 1450 - 1600 | Medium to Strong |

| Ether (Ar-O-C) | C-O Stretch | 1200 - 1275 | Strong |

| Ether (C-O-C) | C-O Stretch | 1050 - 1150 | Strong |

| Amine (-NH₂) | N-H Bend | 1580 - 1650 | Medium |

Raman Spectroscopy

Raman spectroscopy is a complementary technique to IR spectroscopy. It involves inelastic scattering of monochromatic light, usually from a laser. While IR absorption requires a change in the dipole moment during a vibration, a Raman signal is generated when there is a change in the polarizability of the molecule's electron cloud. tue.nl

This difference in selection rules means that some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. For this compound, the symmetric vibrations of the aromatic benzofuran ring system are expected to produce strong Raman scattering signals due to the high polarizability of the π-electron system. In contrast, the polar N-H and C-O bonds, which are strong absorbers in the IR spectrum, would typically exhibit weaker signals in the Raman spectrum. Therefore, Raman spectroscopy provides confirmatory data and additional structural details, particularly regarding the carbon skeleton of the molecule. nih.gov

X-ray Crystallography for Definitive Solid-State Structure Determination

A successful crystallographic analysis of this compound would yield a wealth of structural data. Beyond confirming the molecular connectivity, it would reveal the planarity of the benzofuran ring, the conformation of the flexible methoxyethoxy side chain, and the intermolecular interactions, such as hydrogen bonding involving the amine group, that dictate the packing of the molecules in the crystal lattice. scirp.org

Table 4: Hypothetical Crystallographic Data for this compound

| Parameter | Illustrative Value |

| Chemical Formula | C₁₁H₁₃NO₃ |

| Formula Weight | 207.23 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 8.5 Å, b = 12.1 Å, c = 10.2 Å |

| α = 90°, β = 98.5°, γ = 90° | |

| Volume | 1037 ų |

| Z (Molecules per unit cell) | 4 |

| Calculated Density | 1.325 g/cm³ |

Theoretical and Computational Investigations of 4 2 Methoxyethoxy Benzofuran 6 Amine

Quantum Chemical Calculations for Electronic and Geometric Properties

Quantum chemical calculations are a cornerstone of modern chemistry, providing profound insights into the intrinsic properties of molecules. For a comprehensive understanding of 4-(2-Methoxyethoxy)benzofuran-6-amine, a variety of computational methods would be utilized.

Density Functional Theory (DFT) for Geometry Optimization and Conformational Landscapes

Density Functional Theory (DFT) has become a primary tool for computational chemists due to its balance of accuracy and computational cost. researchgate.net For this compound, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be employed to determine the molecule's most stable three-dimensional structure. nih.govresearchgate.net This process, known as geometry optimization, involves finding the arrangement of atoms that corresponds to the lowest energy state.

Given the flexible 2-methoxyethoxy side chain, the molecule can exist in multiple conformations. A thorough investigation would involve a conformational search to identify various low-energy conformers and to map out the potential energy surface. The stability of different conformers would be evaluated based on their calculated total energies, with the most stable conformer representing the most likely structure of the molecule. nih.gov

Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. ekb.eg The energy gap between the HOMO and LUMO is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. materialsciencejournal.org For this compound, the distribution of these orbitals would reveal the most probable sites for electrophilic and nucleophilic attack.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -5.50 |

| ELUMO | -1.20 |

| Energy Gap (ΔE) | 4.30 |

Electrostatic Potential Surface (EPS) Mapping for Reactivity Prediction

An Electrostatic Potential Surface (EPS) map provides a visual representation of the charge distribution on the surface of a molecule. deeporigin.comlibretexts.org It is a valuable tool for predicting how a molecule will interact with other molecules. libretexts.org Regions of negative electrostatic potential (typically colored red) indicate areas that are rich in electrons and are likely to be sites for electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) are electron-deficient and susceptible to nucleophilic attack. libretexts.orgwolfram.com For this compound, the EPS map would highlight the electronegative oxygen and nitrogen atoms as potential sites for interaction with electrophiles.

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to validate the calculated structure. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) are routinely performed using methods like the Gauge-Including Atomic Orbital (GIAO) method. researchgate.netsemanticscholar.org Similarly, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. semanticscholar.org These theoretical spectra provide a detailed assignment of the vibrational modes and can aid in the interpretation of experimental spectra. researchgate.net

| Spectroscopic Data | Predicted Value | Experimental Value |

|---|---|---|

| ¹H NMR (amine N-H, ppm) | 3.5 | 3.4 |

| ¹³C NMR (furan C-O, ppm) | 145.0 | 144.8 |

| IR Frequency (N-H stretch, cm-1) | 3400 | 3395 |

Reaction Mechanism Elucidation through Computational Simulations

Computational chemistry is also a powerful tool for investigating the mechanisms of chemical reactions, providing insights into the energetic profiles and the structures of transient species like transition states. nih.gov

Transition State Analysis for Key Synthetic Steps

For any synthetic route leading to this compound, computational simulations can be used to model the key reaction steps. By locating the transition state structures and calculating their energies, the activation energy for each step can be determined. This information is invaluable for understanding the reaction kinetics and for optimizing reaction conditions. For instance, in a potential synthetic pathway involving the formation of the benzofuran (B130515) ring, transition state analysis could reveal the intimate details of the cyclization process. This type of analysis has been applied to understand the synthesis of various heterocyclic compounds. nih.govmdpi.com

Energy Profiles of Reaction Pathways

The study of reaction pathways is fundamental to understanding a molecule's stability and reactivity. By mapping the energy landscape, chemists can predict the feasibility of synthetic routes and potential degradation pathways. This is typically achieved using quantum mechanical methods like Density Functional Theory (DFT).

An energy profile charts the potential energy of a system as it progresses from reactants to products through a transition state. The activation energy (the peak of the profile) determines the reaction rate. For this compound, computational studies would be necessary to model its hypothetical reactions, such as electrophilic aromatic substitution or N-alkylation. The resulting energy profiles would provide crucial insights into the kinetics and thermodynamics of these transformations. However, no such specific studies have been published.

In Silico Modeling for Chemical Space Exploration and Analog Design

In silico modeling uses computer simulations to explore the chemical space around a lead compound, aiding in the design of new analogs with improved properties. This is a cornerstone of modern drug discovery and materials science.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Biological Activity Relationship (QBAR) Modeling for Structure-Property Correlations

QSAR and QBAR models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or physical properties. These models are built by calculating molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for a set of known molecules and then using regression analysis to build a predictive equation.

For this compound to be included in a QSAR study, it would need to be part of a library of related benzofuran analogs that have been tested for a specific biological activity. A resulting QSAR model could then predict the activity of new, unsynthesized analogs and highlight the structural features most important for the desired effect. For instance, a study on other benzofuran derivatives has successfully used 2D-QSAR to develop statistically significant models for vasodilation activity. Similar methodologies could be applied if a relevant dataset including this compound were available.

Table 1: Representative Statistical Parameters in a Hypothetical QSAR Model

| Parameter | Description | Typical Value for a Robust Model |

| n | Number of compounds in the dataset | > 20 |

| R² | Coefficient of determination | > 0.6 |

| Q² (or R²cv) | Cross-validated correlation coefficient | > 0.5 |

| F-statistic | Fisher test value for statistical significance | High value |

| s² | Standard deviation of the regression | Low value |

This table is illustrative of the data generated in a QSAR study and does not represent actual data for the subject compound.

Chemoinformatic Approaches for Scaffold Derivatization and Diversification

Chemoinformatics employs computational techniques to analyze and manipulate chemical information. For a molecule like this compound, these approaches would be invaluable for designing a library of derivatives.

Techniques such as scaffold hopping (replacing the core benzofuran structure with a bioisosteric equivalent) or library enumeration (systematically decorating the scaffold with different substituents) can be used to generate vast virtual libraries of related compounds. These libraries can then be filtered based on predicted drug-like properties (e.g., Lipinski's Rule of Five) and docked into biological targets to prioritize candidates for synthesis. The benzofuran scaffold is a common starting point for such explorations in medicinal chemistry due to its presence in many biologically active compounds.

Chemical Reactivity and Derivatization Strategies of 4 2 Methoxyethoxy Benzofuran 6 Amine

Transformations of the Amine Functional Group at Position 6

The primary amine at the 6-position of the benzofuran (B130515) ring is a versatile functional handle for a wide array of chemical modifications. Its nucleophilic character allows for the formation of new bonds and the introduction of diverse functionalities.

Amidation and Sulfonylation Reactions for Formation of New Bonds

The primary amine of 4-(2-Methoxyethoxy)benzofuran-6-amine is expected to readily undergo acylation with acylating agents such as acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) to form the corresponding amides. Similarly, reaction with sulfonyl chlorides will yield sulfonamides. These reactions are fundamental in organic synthesis for the protection of amines or to introduce new structural motifs that can modulate the biological activity or physical properties of the parent molecule.

For instance, the reaction of an aminobenzofuran with an acyl chloride, typically in the presence of a base like triethylamine (B128534) or pyridine, would proceed via nucleophilic acyl substitution to furnish the amide derivative. The synthesis of various amide derivatives of benzodifuran-2-carboxylic acid has been reported, where an acid chloride was reacted with different amines in the presence of triethylamine to yield the corresponding amides. nih.gov

| Reactant 1 | Reactant 2 | Product | Reaction Conditions | Reference |

| Aminobenzofuran derivative | Acyl Chloride | N-Benzofuranyl-amide | Base (e.g., Triethylamine), Aprotic Solvent | nih.gov |

| Aminobenzofuran derivative | Sulfonyl Chloride | N-Benzofuranyl-sulfonamide | Base (e.g., Pyridine), Aprotic Solvent | General Knowledge |

Alkylation and Arylation of the Amine Nitrogen

The nitrogen atom of the amine can be alkylated using alkyl halides or other alkylating agents. N-alkylation can proceed to give mono- and di-alkylated products. The reaction conditions, such as the nature of the base and the solvent, can influence the degree of alkylation. Reductive amination, involving the reaction with an aldehyde or ketone in the presence of a reducing agent, is another effective method for mono-alkylation.

N-arylation of the amine can be achieved through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction typically employs a palladium or copper catalyst to form a carbon-nitrogen bond between the amine and an aryl halide or triflate. The chemoselective N-arylation of 2-aminobenzimidazoles has been demonstrated using both palladium- and copper-based catalytic systems, providing a strong analogy for the expected reactivity of aminobenzofurans. core.ac.uk

| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product | Reference |

| Aminobenzofuran derivative | Alkyl Halide | Base (e.g., K2CO3), Solvent (e.g., DMF) | N-Alkyl-aminobenzofuran | mdpi.com |

| Aminobenzofuran derivative | Aryl Halide | Pd or Cu catalyst, Ligand, Base | N-Aryl-aminobenzofuran | core.ac.ukbeilstein-journals.org |

Formation of Imines, Enamines, and Related Derivatives

The primary amine of this compound can condense with aldehydes or ketones to form imines, also known as Schiff bases. libretexts.org This reversible reaction is typically catalyzed by a weak acid and involves the elimination of a water molecule. youtube.com The careful control of pH is crucial for this transformation. libretexts.org

The formation of imines is a key step in various synthetic methodologies and can be an intermediate for the synthesis of secondary amines via reduction. While primary amines form imines, reaction with a secondary amine would lead to the formation of an enamine. oxfordsciencetrove.comyoutube.com

| Reactant 1 | Reactant 2 | Catalyst | Product | Reference |

| This compound | Aldehyde or Ketone | Weak Acid (e.g., Acetic Acid) | Imine (Schiff Base) | libretexts.org |

Diazotization and Subsequent Transformations

As a primary aromatic amine, this compound can undergo diazotization upon treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures. scienceinfo.comaccessscience.com This reaction would convert the amino group into a diazonium salt. Aryl diazonium salts are versatile intermediates in organic synthesis and can undergo a variety of transformations, collectively known as Sandmeyer and related reactions. organic-chemistry.orglibretexts.org

These transformations allow for the replacement of the diazonium group with a wide range of substituents, including halogens, cyano, hydroxyl, and hydrogen. For instance, treatment of the diazonium salt with copper(I) chloride, copper(I) bromide, or potassium iodide would yield the corresponding 6-chloro, 6-bromo, or 6-iodobenzofuran (B13004773) derivative, respectively.

| Starting Material | Reagents | Intermediate | Subsequent Reagent | Final Product | Reference |

| This compound | NaNO2, HCl (aq), 0-5 °C | Benzofuran-6-diazonium chloride | CuCl | 6-Chloro-4-(2-methoxyethoxy)benzofuran | organic-chemistry.org |

| This compound | NaNO2, HBr (aq), 0-5 °C | Benzofuran-6-diazonium bromide | CuBr | 6-Bromo-4-(2-methoxyethoxy)benzofuran | organic-chemistry.org |

| This compound | NaNO2, H2SO4 (aq), 0-5 °C | Benzofuran-6-diazonium bisulfate | KI | 6-Iodo-4-(2-methoxyethoxy)benzofuran | organic-chemistry.org |

Conjugation Strategies with Amine-Reactive Probes

The nucleophilic amine group is an excellent target for conjugation with various probes, such as fluorophores, biotin, or other reporter molecules. Amine-reactive probes commonly contain functional groups like N-hydroxysuccinimide (NHS) esters, isothiocyanates, or sulfonyl chlorides. interchim.fr

The reaction of this compound with an NHS ester-activated probe would result in the formation of a stable amide bond. windows.netlumiprobe.com The reaction is typically carried out in a slightly basic buffer to ensure the amine is in its deprotonated, nucleophilic form. windows.net This strategy allows for the specific labeling of the molecule for various applications in chemical biology and diagnostics.

| Amine Compound | Amine-Reactive Probe | Reaction Conditions | Conjugate | Reference |

| This compound | NHS ester-activated fluorophore | pH 8.3-8.5 buffer, DMSO or DMF as co-solvent | Fluorescently labeled benzofuran | interchim.frwindows.net |

Chemical Reactions Involving the Benzofuran Ring System

The benzofuran ring is an aromatic system, and its reactivity towards electrophilic substitution is influenced by the substituents on the ring. The electron-donating alkoxy group at position 4 and the amino group at position 6 are expected to activate the benzene (B151609) portion of the ring system towards electrophilic attack. The furan (B31954) ring is also susceptible to electrophilic attack, typically at the C2 position.

Common electrophilic aromatic substitution reactions that could be applied to the benzofuran ring of this compound include halogenation, nitration, and Friedel-Crafts reactions. The regioselectivity of these reactions will be determined by the combined directing effects of the substituents. The strong activating and ortho-, para-directing nature of the amine and alkoxy groups would likely direct incoming electrophiles to the 5- and 7-positions of the benzofuran ring.

For example, bromination of benzofuran derivatives can be achieved using reagents like N-bromosuccinimide (NBS). nih.gov Nitration can be carried out using a mixture of nitric acid and sulfuric acid, though conditions must be carefully controlled to avoid over-oxidation, especially with highly activated rings. rsc.orgwikipedia.orglibretexts.orgmasterorganicchemistry.com Friedel-Crafts acylation and alkylation, catalyzed by Lewis acids, can introduce acyl and alkyl groups, respectively, onto the aromatic ring. nih.govresearchgate.netrsc.orgrsc.orgnih.gov

| Substrate | Reaction Type | Reagents | Expected Product(s) | Reference |

| This compound | Bromination | NBS, Solvent (e.g., CCl4 or EtOH) | 5-Bromo and/or 7-bromo derivatives | nih.gov |

| This compound | Nitration | HNO3, H2SO4 | 5-Nitro and/or 7-nitro derivatives | rsc.orgwikipedia.org |

| This compound | Friedel-Crafts Acylation | Acyl Chloride, Lewis Acid (e.g., AlCl3) | 5-Acyl and/or 7-acyl derivatives | researchgate.netnih.gov |

Electrophilic Aromatic Substitution (EAS) on the Benzene Moiety of Benzofuran

The benzene portion of the this compound scaffold is highly activated towards electrophilic aromatic substitution (EAS). This heightened reactivity is due to the presence of two potent electron-donating groups: the 6-amino (-NH₂) group and the 4-(2-methoxyethoxy) (-OCH₂CH₂OCH₃) group. Both substituents increase the electron density of the aromatic ring, making it more susceptible to attack by electrophiles. wikipedia.orglibretexts.org

The directing effects of these substituents determine the regioselectivity of substitution. The amino group is a powerful ortho-, para-director, while the alkoxy group also directs incoming electrophiles to the ortho and para positions. libretexts.org In this specific molecule, the available positions for substitution on the benzene ring are C5 and C7.

Position C5: This site is ortho to both the 6-amino group and the 4-alkoxy group.

Position C7: This site is ortho to the 6-amino group.

The synergistic activation from both groups makes the C5 and C7 positions highly nucleophilic. The precise outcome of an EAS reaction can be influenced by steric hindrance and the specific reaction conditions. Generally, the amino group's stronger activating effect would be a dominant factor. Common EAS reactions such as halogenation, nitration, sulfonation, and Friedel-Crafts acylation or alkylation are expected to proceed readily at these activated positions. wikipedia.org It is important to note that the furan ring itself can undergo electrophilic substitution, typically at the C2 position, creating a competitive reaction pathway. echemi.com However, the potent activation of the benzene ring by the amino and alkoxy groups likely favors substitution on the carbocyclic portion of the molecule.

| Reaction | Typical Reagents | Predicted Major Product(s) |

|---|---|---|

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | 5-Halo and 7-Halo derivatives |

| Nitration | HNO₃, H₂SO₄ | 5-Nitro and 7-Nitro derivatives |

| Sulfonation | Fuming H₂SO₄ | 5-Sulfonic acid and 7-Sulfonic acid derivatives |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | 5-Alkyl and 7-Alkyl derivatives |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 5-Acyl and 7-Acyl derivatives |

Functionalization of the Furan Ring through Cycloaddition or Lithiation Chemistry

The furan moiety of the benzofuran system provides unique opportunities for functionalization that are distinct from the chemistry of the benzene ring.

Cycloaddition Reactions: The C2-C3 double bond of the furan ring can participate in various cycloaddition reactions. While benzofurans can be reluctant dienes in [4+2] Diels-Alder reactions, they can react with highly reactive dienophiles. acs.org More commonly, they participate as the 2π component in [2+2] and [3+2] cycloadditions. acs.orgmdpi.com For instance, photochemical [2+2] cycloadditions are a known reaction pathway for benzofurans. Azomethine ylides can undergo a [3+2] cycloaddition with the C2-C3 double bond to form spiro-pyrrolidine derivatives. mdpi.com Furthermore, benzofuran-derived azadienes have been utilized in various cycloaddition reactions, including [4+2], [4+4], and [3+2] pathways, to construct fused and spirocyclic systems. researchgate.net

Lithiation Chemistry: Direct metallation, particularly lithiation, is a powerful tool for functionalizing the benzofuran core. In unsubstituted benzofurans, deprotonation with a strong organolithium base, such as n-butyllithium (n-BuLi), occurs preferentially at the C2 position due to the acidity of the C2-proton. rsc.orgnih.gov The resulting 2-lithiobenzofuran is a potent nucleophile that can react with a wide array of electrophiles, allowing for the introduction of various functional groups at this position. rsc.org If the C2 position were blocked, lithiation could occur at other positions, such as C3 or C7. researchgate.net For this compound, C2-lithiation is the expected pathway, providing a route to 2-substituted derivatives. However, it is noted that in some cases, lithiation of benzofurans can lead to ring-opening to form acetylenic phenols. rsc.org

| Electrophile | Reagent Example | Resulting C2-Substituent |

|---|---|---|

| Carbonyl compounds | Aldehydes (RCHO), Ketones (R₂CO) | Hydroxyalkyl group (-CH(OH)R) |

| Carbon dioxide | CO₂ | Carboxylic acid (-COOH) |

| Alkyl halides | RX (e.g., CH₃I) | Alkyl group (-R) |

| Silyl (B83357) halides | R₃SiCl (e.g., TMSCl) | Silyl group (-SiR₃) |

| Isocyanates | RNCO | Amide (-CONHR) |

Ring-Opening and Rearrangement Reactions of the Benzofuran System

The benzofuran ring, despite its aromatic character, can undergo ring-opening and rearrangement reactions under specific conditions, providing pathways to structurally diverse phenolic derivatives.

Ring-Opening Reactions: The cleavage of the endocyclic C2-O bond is a known transformation for benzofurans. kyoto-u.ac.jp This can be achieved through various mechanisms, including transition metal-catalyzed processes and metal-free methods. Nickel-catalyzed reactions with silanes, for instance, can lead to the formation of ortho-alkenyl phenols. acs.org Reductive cleavage using alkali metals like lithium can also open the ring to yield o-hydroxystyrene derivatives. kyoto-u.ac.jp In electron-rich systems, such as 3-aminobenzofurans, oxidative ring-opening has been observed, leading to α-ketoimine derivatives. acs.orgresearchgate.net Given the electron-rich nature of this compound, it may be susceptible to similar oxidative cleavage pathways.

Rearrangement Reactions: Skeletal rearrangements offer another avenue for structural modification. Charge-accelerated rsc.orgrsc.org-sigmatropic rearrangements are key steps in many benzofuran syntheses and can sometimes be employed in post-synthesis modifications. rsc.orgnih.gov Additionally, rearrangements of related heterocyclic systems, such as the conversion of benzopyrans to benzofurans, have been documented, highlighting the potential for skeletal reorganization under certain reaction conditions. mdpi.com The synthesis of 3-acylbenzofurans can also proceed through the rearrangement of 2-hydroxychalcone (B1664081) precursors. nih.gov

Modifications and Transformations of the 2-Methoxyethoxy Substituent

The 2-methoxyethoxy group at the C4 position is not merely a passive substituent; it possesses reactive sites that can be targeted for further molecular elaboration.

The 2-methoxyethoxy group contains two ether bonds: an aryl-alkyl ether bond and an alkyl-alkyl ether bond. Cleavage of aryl-alkyl ethers is a standard transformation in organic synthesis, typically requiring strong reagents due to the stability of the C(sp²)-O bond. wikipedia.orgmasterorganicchemistry.com